Omtriptolide

Descripción general

Descripción

Omtriptolide is a synthetic derivative of triptolide, a natural compound extracted from the plant Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. Triptolide has been used in traditional Chinese medicine for centuries due to its potent anti-inflammatory and immunosuppressive properties. This compound was developed to improve the solubility and bioavailability of triptolide, making it more suitable for therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Omtriptolide is synthesized through a series of chemical reactions starting from triptolide. The process involves the introduction of hydrophilic groups to enhance its solubility. One common method includes the glycosylation of triptolide, where glucose or glucose analogues are bonded to specific sites on the triptolide molecule. This modification improves the hydrophilicity and stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction of triptolide from the plant, followed by chemical modification through glycosylation or other suitable reactions. Advanced techniques like nanostructure formation through filming rehydration and ultrasonic methods are also employed to achieve smaller particle sizes and higher entrapment efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Omtriptolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its therapeutic properties.

Substitution: Substitution reactions involve replacing specific atoms or groups in the this compound molecule with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with enhanced solubility, stability, and biological activity. These derivatives are often evaluated for their potential therapeutic applications in different disease models.

Aplicaciones Científicas De Investigación

Cancer Research Applications

Omtriptolide has shown significant promise in cancer research, particularly in the following areas:

- Lung Cancer : Studies indicate that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and altering key signaling pathways such as the Akt/mTOR pathway. It has been noted to downregulate proteins associated with cell survival and promote cell cycle arrest .

- Pancreatic Cancer : Preclinical studies have demonstrated that this compound effectively induces apoptosis in pancreatic cancer cells. It operates through multiple pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is crucial for cancer cell survival and proliferation .

- Gliomas : In glioma models, this compound has been reported to inhibit tumor growth by inducing apoptosis and autophagy while also modulating immune responses by downregulating PD-L1 expression on tumor cells .

Table 1: Summary of this compound's Anti-Cancer Mechanisms

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| Lung Cancer | Induces apoptosis; inhibits Akt/mTOR pathway | |

| Pancreatic Cancer | Inhibits NF-κB; promotes apoptosis | |

| Gliomas | Induces apoptosis; modulates immune response |

Autoimmune Diseases

This compound's immunosuppressive properties make it a candidate for treating autoimmune conditions such as systemic lupus erythematosus (SLE). Research indicates that it can enhance regulatory T cell populations, thereby modulating immune responses and reducing inflammation associated with autoimmune diseases .

Diabetic Kidney Disease

Recent meta-analyses have highlighted the efficacy of this compound in preventing diabetic kidney disease. The compound appears to lower urinary albumin excretion rates significantly, suggesting its potential role in renal protection against diabetic complications .

Neurological Applications

Emerging studies suggest that this compound may offer neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's disease. It has been shown to reduce neuroinflammation and amyloid-beta deposition in animal models, indicating a possible therapeutic avenue for cognitive decline associated with aging .

Table 2: this compound's Effects on Neurological Conditions

Mecanismo De Acción

Omtriptolide exerts its effects through multiple molecular targets and pathways. It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By blocking NF-κB, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound interferes with the transcriptional activity of RNA polymerase II, leading to the suppression of gene expression involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

Triptolide: The parent compound of omtriptolide, known for its potent anti-inflammatory and immunosuppressive properties.

Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses as nortriptyline.

Uniqueness of this compound

This compound stands out due to its improved solubility and bioavailability compared to triptolide. These enhancements make it a more effective therapeutic agent with fewer side effects. Additionally, the ability to modify this compound through various chemical reactions allows for the development of new derivatives with tailored properties for specific applications.

Actividad Biológica

Omtriptolide, a derivative of triptolide, is gaining attention in the field of pharmacology for its diverse biological activities, particularly its antitumor, anti-inflammatory, and immunosuppressive properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and detailed research findings.

Overview of this compound

This compound is a synthetic analog of triptolide, which is derived from the traditional Chinese medicinal herb Tripterygium wilfordii. Triptolide has been extensively studied for its therapeutic potential, particularly in cancer treatment and autoimmune diseases. The biological activity of this compound is believed to parallel that of triptolide but may exhibit improved efficacy and reduced toxicity.

Antitumor Activity

Mechanisms of Action

This compound exhibits significant antitumor activity through various mechanisms:

- Induction of Apoptosis : this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. Studies have shown that it can effectively induce cell death in various cancer types, including lung, breast, and pancreatic cancers .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in glioma cells, thereby inhibiting their proliferation .

- Inhibition of Signaling Pathways : this compound disrupts critical signaling pathways involved in tumor growth and survival, such as NF-κB, PI3K/AKT, and MAPK pathways .

Case Studies

- Lung Cancer : Research indicates that this compound effectively reduces the viability of non-small cell lung cancer (NSCLC) cells by downregulating key survival pathways . In vitro studies demonstrated a significant decrease in cell proliferation and migration.

- Breast Cancer : A study highlighted that this compound suppresses breast cancer cell growth by modulating super-enhancer networks, leading to transcriptional downregulation of oncogenes .

- Pancreatic Cancer : Preclinical evaluations have shown that this compound can synergistically enhance the effects of TRAIL therapy in pancreatic cancer models, overcoming apoptotic resistance .

Anti-inflammatory and Immunosuppressive Effects

This compound possesses potent anti-inflammatory properties, making it a candidate for treating autoimmune diseases. Its mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Studies reveal that this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting anti-inflammatory cytokines like IL-10 .

- Regulation of Immune Response : It modulates immune responses by affecting T-cell activation and function, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound suggest that it has favorable absorption and distribution profiles. However, toxicity remains a concern, particularly at higher doses. Research indicates that while it effectively targets cancer cells, it may also affect normal progenitor cells, necessitating careful dosage management .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Propiedades

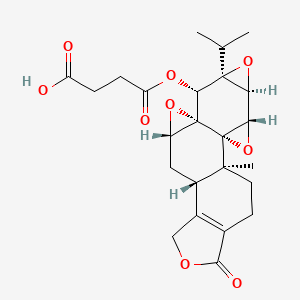

IUPAC Name |

4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROMYAWHLUOUPY-AHCCQAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195883-06-8 | |

| Record name | YM 262 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195883-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omtriptolide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMTRIPTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.